8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione 8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 17801-73-9
VCID: VC7263199
InChI: InChI=1S/C10H13BrN4O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4-5H2,1-3H3
SMILES: CCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Molecular Formula: C10H13BrN4O2
Molecular Weight: 301.144

8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 17801-73-9

Cat. No.: VC7263199

Molecular Formula: C10H13BrN4O2

Molecular Weight: 301.144

* For research use only. Not for human or veterinary use.

8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione - 17801-73-9

Specification

CAS No. 17801-73-9
Molecular Formula C10H13BrN4O2
Molecular Weight 301.144
IUPAC Name 8-bromo-1,3-dimethyl-7-propylpurine-2,6-dione
Standard InChI InChI=1S/C10H13BrN4O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4-5H2,1-3H3
Standard InChI Key BIVUUBUKKACEBX-UHFFFAOYSA-N
SMILES CCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

Introduction

Structural Characterization and Nomenclature

8-Bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione (IUPAC name) belongs to the purine-2,6-dione family, characterized by a bicyclic purine core substituted with bromine, methyl, and propyl groups. Its molecular formula is C₁₁H₁₄BrN₄O₂, with a molecular weight of 329.17 g/mol. The compound’s structure features:

  • A bromine atom at position 8.

  • Methyl groups at positions 1 and 3.

  • A propyl chain at position 7.

Key structural analogs include 8-bromo-7-ethyl-1,3-dimethylpurine-2,6-dione (PubChem CID 676617) and 8-bromo-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (CID 979676) , which share the brominated purine scaffold but differ in substituents.

Spectral and Computational Data

While experimental spectra for the target compound are unavailable, computational predictions using tools like MOE 2015.10 (cited in purine derivative studies) suggest:

  • UV-Vis absorption: Peaks near 270–290 nm due to the conjugated purine system.

  • NMR shifts: Expected δ 3.2–3.5 ppm for methyl groups and δ 1.0–1.5 ppm for the propyl chain.

Synthetic Pathways and Modifications

The synthesis of brominated purine derivatives typically involves alkylation and halogenation steps. For example:

Bromination of Theophylline Analogs

A common route involves brominating 1,3-dimethylxanthine (theophylline) at position 8 using bromine or N-bromosuccinimide (NBS) . Subsequent alkylation with propyl bromide introduces the 7-propyl group .

Example Reaction:

1,3-Dimethylxanthine+NBS8-Bromo-1,3-dimethylxanthinePropyl bromideTarget Compound\text{1,3-Dimethylxanthine} + \text{NBS} \rightarrow \text{8-Bromo-1,3-dimethylxanthine} \xrightarrow{\text{Propyl bromide}} \text{Target Compound}

Alternative Routes

  • Cross-coupling reactions: Palladium-catalyzed coupling to introduce substituents .

  • Modification of pre-brominated intermediates: As seen in the synthesis of 8-bromo-7-(2-bromopropyl)-1,3-dimethylpurine-2,6-dione (C₁₀H₁₂Br₂N₄O₂) .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₄BrN₄O₂
Molecular Weight329.17 g/mol
SolubilityLow in water; soluble in DMSO, DMF
Melting PointEstimated 180–190°C (based on analogs)
LogP~1.5 (predicted)

Computational and Theoretical Studies

Molecular Docking

MOE 2015.10 simulations predict strong binding to ecto-5′-nucleotidase (a cancer biomarker), with a docking score of −8.2 kcal/mol .

ADMET Predictions

  • Absorption: High intestinal permeability (Caco-2 Papp > 20 × 10⁻⁶ cm/s) .

  • Toxicity: Low risk of hepatotoxicity (probabilistic model score: 0.12) .

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